5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-methoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent reactions to introduce the ethoxy and phenyl groups. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization steps. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and process optimization is often carried out to achieve cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced pyrazolone derivatives. Substitution reactions can introduce different functional groups into the pyrazolone ring, leading to a wide range of derivatives .
Scientific Research Applications
5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for various biological targets.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and analgesic effects, are of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 5-methoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 5-ethoxy-4-[(4-chloroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxyanilino groups allows for unique interactions with biological targets and enables the exploration of novel chemical reactions. This compound’s versatility makes it a valuable tool in various fields of scientific research .
Properties
IUPAC Name |
5-ethoxy-4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-18-17(13-20-14-9-11-16(24-2)12-10-14)19(23)22(21-18)15-7-5-4-6-8-15/h4-13,21H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMIUAFRSCPQJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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